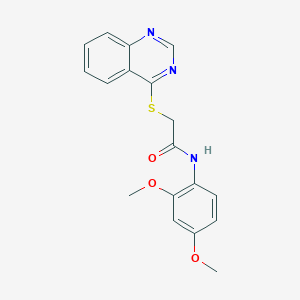

N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-23-12-7-8-15(16(9-12)24-2)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWQOPXMECSTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a quinazoline moiety, a sulfenyl group, and an acetamide functional group, suggesting diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C18H17N3O3S

- Molecular Weight : 355.41 g/mol

- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

The biological activity of N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation and survival. It has been shown to target tyrosine kinases, disrupting signaling pathways that promote tumor growth.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for treating infectious diseases.

- Antioxidant Properties : Quinazoline derivatives are known for their antioxidant activities, which may contribute to their protective effects against oxidative stress in cells .

Biological Activity Data

The following table summarizes the biological activities reported for N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide and related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Anticancer (inhibits cell proliferation) | |

| N-(4-hydroxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Antimicrobial properties | |

| N-(2-methoxyphenyl)-2-(quinazolin-3-ylsulfanyl)acetamide | Potential anticancer activity | |

| N-(benzothiazol-2-yl)-2-(quinazolin-4-ylsulfanyl)acetamide | Antitumor activity |

Case Studies and Research Findings

Several studies have investigated the efficacy of quinazoline derivatives in various biological contexts:

-

Anticancer Studies :

- A study demonstrated that compounds structurally similar to N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide exhibited significant apoptosis induction in cancer cell lines. The lead compound showed an EC50 of 2 nM in inducing apoptosis in breast cancer models .

- Another research highlighted the compound's ability to penetrate the blood-brain barrier effectively, suggesting its potential for treating central nervous system tumors.

-

Antimicrobial Efficacy :

- Research indicated that quinazoline derivatives possess varying degrees of antimicrobial activity against a range of pathogens. The specific interactions of N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide with microbial enzymes were explored to understand its mode of action further.

Comparative Analysis with Similar Compounds

The structural uniqueness of N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide allows it to interact distinctively within biological systems compared to other quinazoline derivatives. The following table illustrates the differences in structural features and associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Methoxy groups at positions 2 and 4 on phenyl ring | Anticancer, antimicrobial |

| N-(4-hydroxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Hydroxy group instead of methoxy | Antimicrobial |

| N-(benzothiazol-2-yl)-2-(quinazolin-4-ylsulfanyl)acetamide | Benzothiazole moiety included | Antitumor |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Acetamide Core

Target Compound

- Structure :

- N-Substituent : 2,4-Dimethoxyphenyl (electron-donating groups).

- Thioether Group : Quinazolin-4-ylsulfanyl (aromatic, planar heterocycle).

- Key Features: Methoxy groups enhance solubility and modulate electronic properties.

Analog 1 : N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide**

- Structure: N-Substituent: 2,4-Dichlorophenylmethyl (electron-withdrawing Cl groups). Heterocycle: 2,4-Dioxo-quinazolin-3-yl (oxidized quinazolinone).

- Comparison: Dichlorophenyl groups increase lipophilicity and may enhance receptor binding affinity compared to dimethoxyphenyl.

Analog 2 : N-(2,3-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide**

- Structure :

- N-Substituent : 2,3-Dimethylphenyl (sterically bulky, lipophilic).

- Heterocycle : 4-Oxo-3-(4-ethoxyphenyl)quinazolin-2-ylsulfanyl.

- Comparison :

Modifications to the Heterocyclic Moiety

Analog 3 : 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide**

- Structure: Heterocycle: 4-Oxo-dihydropyrimidin (non-aromatic, flexible). Terminal Group: Trifluoromethylbenzothiazol (strongly electron-withdrawing).

- Trifluoromethylbenzothiazol enhances kinase inhibitory activity, as seen in CK1-specific inhibitors .

Analog 4 : 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide**

- Structure: Heterocycle: None; replaced with 2-aminophenylsulfanyl. N-Substituent: 4-Methoxyphenyl.

- Simpler structure lacks the quinazolin scaffold’s rigidity and planar geometry .

Electronic and Steric Effects

Analog 5 : N-[4-(Dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide**

- Structure: N-Substituent: 4-Dimethylaminophenyl (strong electron-donating). Heterocycle: 4-Methoxyphenyl-substituted quinazolin.

- Comparison: Dimethylamino group enhances solubility and introduces a cationic center at physiological pH. Synergistic electron-donating effects from methoxy and dimethylamino groups may amplify receptor binding .

Analog 6 : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide**

Kinase Inhibition

Antimicrobial Potential

- Compounds with aminophenylsulfanyl groups (Analog 4) show enhanced antimicrobial activity due to hydrogen-bonding interactions, whereas the target compound’s quinazolin moiety may prioritize DNA intercalation .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Electronic Effects of Substituents

| Substituent Type | Example Compound | Electronic Impact | Solubility |

|---|---|---|---|

| Electron-donating (methoxy) | Target Compound | Increased electron density | Moderate |

| Electron-withdrawing (Cl) | Analog 1 | Decreased electron density | Low |

| Strong electron-donating (NMe2) | Analog 5 | Enhanced solubility at acidic pH | High |

Preparation Methods

Core Quinazoline Synthesis via Niementowski’s Reaction

The quinazoline scaffold is typically constructed using classical methods such as the Niementowski reaction. Anthranilic acid derivatives react with formamide under thermal conditions (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline. For N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, the quinazoline core is synthesized from 4-substituted anthranilic acid precursors. For example, 4-chloroanthranilic acid reacts with formamide to form 4-chloro-3,4-dihydroquinazolin-4-one, which undergoes thiolation to introduce the sulfanyl group.

Key Reaction Parameters

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | Anthranilic acid, formamide, 125°C, 6h | 3,4-Dihydro-4-oxoquinazoline | 65–75% |

| Thiolation | NaSH, DMF, 80°C, 4h | 4-Mercaptoquinazoline | 60–70% |

Thiolation and Sulfanyl Group Introduction

The 4-position of the quinazoline ring is functionalized with a sulfanyl group via nucleophilic substitution. Using 4-chloroquinazoline as a substrate, sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C replaces the chlorine atom with a thiol group. Alternatively, Lawesson’s reagent converts quinazolin-4-one derivatives to their thione analogs, which are subsequently reduced to thiols.

Comparative Thiolation Methods

Acetamide Side Chain Coupling

The sulfanylquinazoline intermediate is coupled with N-(2,4-dimethoxyphenyl)-2-bromoacetamide via a thioether linkage. The bromoacetamide is synthesized by acylating 2,4-dimethoxyaniline with bromoacetyl bromide in dichloromethane (DCM) at 0°C. The resulting bromoacetamide reacts with 4-mercaptoquinazoline in the presence of a base (e.g., K2CO3) to form the target compound.

Coupling Optimization

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K2CO3 | DMF | 25°C | 12h | 70–75% |

| Et3N | Acetonitrile | 50°C | 6h | 65–70% |

Alternative Route via Oxidative Sulfurization

A modified approach involves oxidizing a preformed thioether intermediate. For instance, N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is treated with NaIO4 in aqueous methanol to yield the sulfone derivative, which is reduced back to the thioether under controlled conditions. While this method avoids direct thiol handling, it introduces additional steps that may compromise overall yield.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization and coupling steps. For example, reacting 2-aminobenzamide with carbon disulfide under microwave conditions (150°C, 20min) produces quinazoline-4-thiols, which are subsequently alkylated with bromoacetamide derivatives. This method reduces reaction times from hours to minutes but requires specialized equipment.

Critical Analysis of Methodologies

- Niementowski vs. Grimmel Synthesis : While Niementowski’s method offers simplicity, Grimmel’s approach (using o-aminobenzoic acids and amines with PCl3) provides better regioselectivity for 2,3-disubstituted quinazolines.

- Thiolation Efficiency : Direct nucleophilic substitution (NaSH) outperforms thione reduction in yield and scalability.

- Coupling Base Impact : K2CO3 in DMF achieves higher yields than Et3N due to superior solubility of intermediates.

Spectroscopic Characterization

Post-synthesis validation includes:

- NMR : δ 3.85 (s, OCH3), δ 4.20 (s, SCH2), δ 8.50–7.20 (quinazoline aromatic protons).

- MS : Molecular ion peak at m/z 375.4 ([M+H]+).

Industrial-Scale Considerations

Large-scale production faces challenges in:

- Thiol Stability : Requires inert atmospheres to prevent oxidation.

- Purification : Column chromatography (silica gel, DCM/MeOH) is essential for isolating the final product.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with thiourea or urea under acidic conditions.

- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives.

- Step 3 : Coupling with the 2,4-dimethoxyphenyl group using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Optimization Strategies :

- Temperature control (e.g., 0–5°C for amidation to minimize side reactions).

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling steps).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify methoxy groups (δ ~3.8–4.0 ppm), quinazoline aromatic protons (δ ~7.5–8.5 ppm), and acetamide carbonyl (δ ~168–170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns aligning with the sulfanylacetamide moiety.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to screen for activity against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to quinazoline-based inhibitors .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., HeLa, MCF-7) to assess pro-apoptotic effects .

- Cytotoxicity : MTT or resazurin assays across multiple cell lines to determine IC50 values and selectivity indices .

Advanced Research Questions

Q. How can computational modeling elucidate the binding mechanism of this compound with kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the quinazoline core and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues).

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-protein complexes and identify key hydrophobic interactions with the dimethoxyphenyl group .

- Free Energy Calculations : MM/PBSA or MM/GBSA to quantify binding affinities and correlate with experimental IC50 data .

Q. What strategies resolve contradictions in bioactivity data across different in vitro models?

- Methodological Answer :

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the sulfanyl group), which may explain variable activity .

- Membrane Permeability : Perform Caco-2 assays or PAMPA to evaluate passive diffusion limitations due to the acetamide’s polarity .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions that may confound results .

Q. How does structural modification of the sulfanylacetamide moiety impact potency and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with:

- Varied sulfur substituents : Replace sulfanyl with sulfonyl or sulfonamide to modulate electron density.

- Altered acetamide linkers : Introduce methyl or cyclopropyl groups to sterically hinder metabolic cleavage .

- Biological Testing : Compare analogs in kinase inhibition and cytotoxicity assays to map critical structural features .

- Crystallography : Co-crystallize lead analogs with target kinases (e.g., EGFR) to validate SAR predictions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for this compound’s solubility limitations?

- Methodological Answer :

- Solubility Enhancement : Pre-dissolve in DMSO (≤0.1% final concentration) with sonication, followed by dilution in PBS containing 0.1% Tween-80 .

- Control for Aggregation : Dynamic light scattering (DLS) to confirm nanoparticle-free solutions at working concentrations.

- Nonlinear Regression : Use four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50, ensuring replicates account for solvent-induced variability .

Q. What orthogonal assays validate target engagement in cellular contexts?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target kinases in lysates after compound treatment .

- Western Blotting : Assess downstream signaling markers (e.g., phosphorylated ERK/AKT for kinase inhibition) .

- RNAi Knockdown : Compare compound efficacy in target-knockdown vs. wild-type cells to confirm on-mechanism activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.